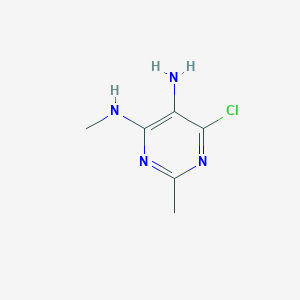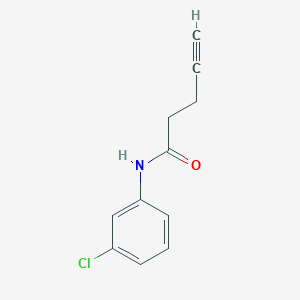
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
The synthesis of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with ethyl hydrazinecarboxylate under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis, leading to the disruption of cellular processes and ultimately cell death . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets bacterial and cancer cells, respectively .
Comparaison Avec Des Composés Similaires
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: A parent compound with a similar structure but lacking the ethyl and hydrazinecarboxamide groups.
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid: A precursor used in the synthesis of the target compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide: A closely related compound with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
Numéro CAS |
57773-86-1 |
|---|---|
Formule moléculaire |
C6H11N5OS |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
1-amino-1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C6H11N5OS/c1-3-11(7)6(12)8-5-10-9-4(2)13-5/h3,7H2,1-2H3,(H,8,10,12) |
Clé InChI |
BMZFQNJSJZXOAA-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)NC1=NN=C(S1)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8633647.png)
![(R)-8-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8633660.png)



![4-Chloro-2-(pyridin-3-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8633683.png)





![8-Methyl-3-(4-trifluoromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8633734.png)
